molecular formula C10H15NO3 B12326872 (Furan-2-ylmethyl-isopropyl-amino)-acetic acid

(Furan-2-ylmethyl-isopropyl-amino)-acetic acid

Cat. No.: B12326872
M. Wt: 197.23 g/mol
InChI Key: AGLWZPPDSJKXHP-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl-isopropyl-amino)-acetic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-[furan-2-ylmethyl(propan-2-yl)amino]acetic acid

InChI

InChI=1S/C10H15NO3/c1-8(2)11(7-10(12)13)6-9-4-3-5-14-9/h3-5,8H,6-7H2,1-2H3,(H,12,13)

InChI Key

AGLWZPPDSJKXHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CO1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl-isopropyl-amino)-acetic acid typically involves the reaction of furan derivatives with isopropylamine and acetic acid. The process begins with the formation of a furan ring, followed by the introduction of the isopropyl-amino group and the acetic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl-isopropyl-amino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction could produce furan-2-ylmethanol.

Scientific Research Applications

Synthesis of (Furan-2-ylmethyl-isopropyl-amino)-acetic acid

The synthesis of this compound typically involves the reaction of furan derivatives with amino acids or their derivatives. Various methods have been reported, including:

  • Condensation reactions : These are often employed to form the desired amine linkages. For instance, the reaction of furan-2-carboxaldehyde with isopropylamine followed by subsequent acylation can yield the target compound.
  • Catalytic methods : Recent studies have indicated that using specific catalysts can enhance the yield and purity of the synthesized compound, making it suitable for further biological evaluation .

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound possess MIC values comparable to established antibiotics, indicating potential as a therapeutic agent against resistant bacterial strains .
  • Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antiviral Activity

Recent investigations have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses:

  • SARS-CoV-2 Inhibition : Novel derivatives have been identified as inhibitors of the SARS-CoV-2 main protease, with IC50 values demonstrating significant potency. This suggests that this compound could be a promising candidate for further development in antiviral therapies .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold in drug design:

Application AreaDescription
Antibacterial Agents Effective against multi-drug resistant strains; potential for new antibiotic formulations.
Antiviral Drugs Inhibitors for viral proteases; promising candidates for COVID-19 treatment.
Bioactive Compounds Potential use in developing bioactive materials for tissue engineering and regenerative medicine .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

  • Case Study on Antibacterial Activity :
    • A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with MIC values ranging from 10 to 50 µM, indicating their potential as new antibiotics .
  • Case Study on Antiviral Properties :
    • In vitro studies demonstrated that certain derivatives exhibited IC50 values below 5 µM against SARS-CoV-2 main protease, highlighting their potential as effective antiviral agents .

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl-isopropyl-amino)-acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or modulate inflammatory pathways. The furan ring structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine: Similar in structure but with an isopropoxy group instead of an amino group.

    Furan-2-carboxylic acid: A simpler derivative with a carboxyl group attached to the furan ring.

    5-(Hydroxymethyl)furfural: A furan derivative with a hydroxymethyl group, commonly used in the synthesis of polymers and resins.

Uniqueness

(Furan-2-ylmethyl-isopropyl-amino)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Biological Activity

(Furan-2-ylmethyl-isopropyl-amino)-acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and antiviral effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a furan ring, which is known for its biological significance. The presence of the isopropyl amino group enhances its potential for interaction with biological targets. This unique structure allows it to exhibit various pharmacological properties.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The MIC values indicate that the compound exhibits varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being particularly sensitive to its effects .

Antiviral Activity

In addition to its antimicrobial properties, this compound has been evaluated for antiviral activity. A study focused on its potential as an inhibitor of SARS-CoV-2 main protease revealed promising results.

Table 2: Antiviral Activity Against SARS-CoV-2

CompoundIC50 Value (µM)Selectivity Index (CC50/IC50)
This compound10.76>100

The compound exhibited an IC50 value of 10.76 µM, indicating its effectiveness as an inhibitor while maintaining low cytotoxicity in cellular assays .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, the furan moiety is known to participate in various biochemical reactions, potentially leading to the inhibition of essential enzymes in bacteria and viruses.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on derivatives of furan compounds found that modifications in alkyl substituents significantly influenced antimicrobial activity. The introduction of isopropyl groups enhanced the activity against Staphylococcus aureus by twofold compared to other derivatives .
  • Antiviral Potential : In research targeting SARS-CoV-2, derivatives similar to this compound were shown to inhibit the main protease effectively, suggesting that structural features play a crucial role in their antiviral potency .
  • Comparative Analysis : A comparative study with other furan derivatives highlighted that this compound outperformed many traditional antibiotics in terms of antibacterial efficacy against resistant strains .

Q & A

Basic Research Questions

Q. How can the purity of (Furan-2-ylmethyl-isopropyl-amino)-acetic acid be determined after synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (UHPLC/LTQ-Orbitrap-MS) for high-resolution separation and quantification. Validate purity by comparing retention times and spectral data against certified standards. Preliminary assessment via acid-base titration (e.g., NaOH titration with phenolphthalein) can estimate carboxylic acid content, but cross-validate with chromatographic methods to address impurities or by-products .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer : Employ ¹H/¹³C NMR to identify functional groups (e.g., furan protons at ~7.5 ppm, carboxylic acid protons) and Fourier-transform infrared spectroscopy (FT-IR) for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) bands. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode). Cross-reference with spectral databases like mzCloud for furan derivatives .

Q. How should researchers handle solubility challenges in aqueous buffers?

  • Methodological Answer : Optimize solubility using co-solvents (e.g., DMSO, ethanol) or pH adjustment. The carboxylic acid moiety (pKa ~2.5–3.5) can be ionized in basic buffers (pH >5). For biological assays, use phosphate-buffered saline (PBS) with ≤5% DMSO. Pre-test solubility via dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Methodological Answer : Optimize coupling reactions using HATU or DCC as coupling agents in anhydrous tetrahydrofuran (THF) under nitrogen. Protect the amine group (e.g., tert-butoxycarbonyl, Boc) during synthesis to prevent unwanted acylation. Monitor reaction progress via thin-layer chromatography (TLC) or in-line IR spectroscopy . Purify intermediates via flash chromatography (gradient: 5–20% ethyl acetate/petroleum ether) .

Q. What experimental design mitigates discrepancies in stability studies under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Quantify degradation products using UHPLC-MS/MS and apply Arrhenius kinetics to predict shelf-life. For pH-dependent stability, use a factorial design (pH 1–9, 25–50°C) with ANOVA to identify significant degradation pathways .

Q. How to validate an analytical method for quantifying the compound in biological matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration curve (0.1–100 µg/mL).
  • Precision : ≤5% RSD for intra-day/inter-day replicates.
  • Accuracy : Spike-and-recovery (90–110% recovery in plasma).
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
    Reference methods for furan fatty acids in plasma, which use lipid extraction and MS-based quantification .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and conduct reactions in a fume hood . Refer to SDS guidelines for furan derivatives: avoid inhalation (use N95 masks) and store at ≤-20°C under nitrogen. In case of exposure, rinse skin with 10% acetic acid (neutralizes alkaline residues) and seek medical attention .

Key Considerations for Experimental Design

  • Reproducibility : Document all steps per Pharmaceutical Research guidelines, including reagent sources (e.g., Sigma-Aldrich), instrument models, and statistical methods (e.g., t-test for significance) .
  • Contradiction Analysis : Replicate conflicting data (e.g., stability in acidic vs. basic conditions) using orthogonal methods (e.g., NMR for structural integrity post-degradation).

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